![molecular formula C8H11ClF2N2O B2471536 (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride CAS No. 2375272-87-8](/img/structure/B2471536.png)
(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride
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Overview
Description
“(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2460749-78-2 . It has a molecular weight of 224.64 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2O.ClH/c9-8(10)2-1-6-5(3-8)12-7(4-11)13-6;/h1-4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has an excitation maximum of 482 nm and an emission maximum of 505 nm . The extinction coefficient (M-1 cm-1) is 35,400 and the quantum yield is 0.94 .Scientific Research Applications
Antimicrobial and Analgesic Activity
- Synthesis and Analgesic Activity : A study by Jayanna et al. (2013) synthesized derivatives of benzoxazole and tested them for antimicrobial and analgesic activities. They found that specific compounds showed pronounced activity in these areas.
Photocytotoxicity and Cancer Research
Photocytotoxic Oxovanadium(IV) Complexes : Research by Kumar et al. (2019) explored the photocytotoxicity of oxovanadium(IV) complexes involving benzoxazole derivatives. They found these compounds to be effective against cervical and breast cancer cells under specific light conditions.
Iron(III) Catecholates in Cancer Research : A study by Basu et al. (2014) looked into iron(III) complexes with benzoxazole derivatives, observing their photocytotoxic properties in red light. These compounds displayed potential for use in cancer treatment.
Neurochemical Profile in Psychiatric Treatment
- Neurochemical Modulation by Antipsychotics : Research by Assié et al. (2005) investigated the role of benzoxazole derivatives in antipsychotic medications, particularly in modulating serotonin and dopamine levels in the brain.
Drug Development and Biochemistry
Development of Biased Agonists for Depression : Sniecikowska et al. (2019) designed benzoxazole derivatives as biased agonists for serotonin receptors, showing promising antidepressant-like activity. These findings highlight the potential of benzoxazole derivatives in the development of new antidepressants (Sniecikowska et al., 2019).
Application in Fluorescent Probes : Tanaka et al. (2001) explored benzoxazole derivatives for their application in fluorescent probes, specifically for sensing pH changes and metal cations (Tanaka et al., 2001).
Structural and Synthetic Chemistry
Synthesis and Structural Analysis : Research by Li et al. (2009) focused on the synthesis of benzoxazole derivatives and their structural characterization, which is crucial for understanding the properties and potential applications of these compounds (Li et al., 2009).
Antimicrobial Activity of Benzoxazole Derivatives : Balaswamy et al. (2012) synthesized benzoxazole derivatives and evaluated their antimicrobial activity, showing the potential of these compounds in the development of new antimicrobial agents (Balaswamy et al., 2012).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the behavior of a drug in the body over a period of time, including the processes of absorption, distribution, localization in tissues, biotransformation, and excretion .
Result of Action
It is known that similar compounds, such as n-nitrosamines, can lead to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .
properties
IUPAC Name |
(5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-8(10)2-1-7-5(3-8)6(4-11)12-13-7;/h1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORDZJHZUKOFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1ON=C2CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2375272-87-8 |
Source
|
Record name | (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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